molecular formula C8H7ClO2 B042575 2-Chlorophenylacetic acid CAS No. 2444-36-2

2-Chlorophenylacetic acid

Cat. No.: B042575
CAS No.: 2444-36-2
M. Wt: 170.59 g/mol
InChI Key: IUJAAIZKRJJZGQ-UHFFFAOYSA-N
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Description

2-Chlorophenylacetic acid is an organic compound with the molecular formula C8H7ClO2. It is a white to light yellow powder with a melting point of 92-95°C and a boiling point of 145°C at 5 mmHg . This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

2-Chlorophenylacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with sodium cyanide to form 2-chlorophenylacetonitrile, which is then hydrolyzed to produce this compound . Another method involves the reaction of 2-chlorotoluene with sulfuric acid and acetic acid . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production.

Chemical Reactions Analysis

2-Chlorophenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Chlorophenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorophenylacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing various biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Chlorophenylacetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(2-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJAAIZKRJJZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179194
Record name (2-Chlorophenyl)acetic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2444-36-2
Record name (2-Chlorophenyl)acetic acid
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Record name o-Chlorophenylacetic acid
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Record name o-Chlorophenylacetic acid
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Record name (2-Chlorophenyl)acetic acid
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Record name o-chlorophenylacetic acid
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Record name O-CHLOROPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

225.5 g (1 mol) of N-t.-butyl-(2-chlorophenyl)-acetamide (melting point: 128°-130° C.) and 281 g of 15% strength NaOH (1.05 mols) are heated at 260° C., while stirring, for 3 hours in a 0.7 l nickel autoclave. The autoclave is cooled and the reaction mixture is run into a distillation apparatus. Distillation through a 30 cm column up to a head temperature of 100° C. gives 71.5 g of t.-butylamine of 97% purity, corresponding to a yield of 95% of the theoretical yield. 200 ml of water and 100 ml of 30% strength hydrochloric acid are added to the distillation bottom product. The acid which has been precipitated is filtered off with suction and dried in vacuo. 157.8 g of o-chlorophenylacetic acid of melting point 95° C. are obtained.
Name
butyl-(2-chlorophenyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 L
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the solubility characteristics of 2-chlorophenylacetic acid?

A: this compound exhibits varying solubility in different solvents. Research indicates its solubility increases with temperature. At a given temperature, it demonstrates highest solubility in 2-butanone, followed by solvents like acetone, isopropanol, and ethylacetate. Its solubility is considerably lower in water. [] This information is crucial for designing purification and recrystallization processes.

Q2: Can this compound be optically resolved, and what is the significance?

A: Yes, racemic this compound can be resolved into its enantiomers using a chiral resolving agent like O,O'-dibenzoyltartaric acid (DBTA) in the presence of copper(II) acetate. [] This resolution is significant because many pharmaceutical applications require single enantiomers of chiral molecules to ensure optimal efficacy and minimize potential side effects.

Q3: How is this compound utilized in the synthesis of pharmaceuticals?

A: this compound serves as a key building block in synthesizing various pharmaceutical compounds. For example, it is used in the production of Clopidogrel analogs, which are known for their anti-platelet aggregation activities. [] Additionally, it plays a crucial role in the multistep synthesis of Vadimezan, a tumor vascular disrupting agent. []

Q4: Are there alternative synthetic routes for incorporating the 2-chlorophenyl acetyl moiety into target molecules?

A: While direct esterification or amidation of this compound is commonly used [], alternative strategies can be employed. One approach involves first incorporating a readily modifiable group, like a halogen, into the target molecule. This group can then be substituted with the 2-chlorophenyl acetyl moiety through reactions like the Ullmann reaction, as seen in the synthesis of Azoxystrobin (Amistar). [] This approach provides flexibility and can be advantageous in specific synthetic scenarios.

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